2H-1,2,3-triazole-4-sulfonyl fluoride
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Overview
Description
2H-1,2,3-triazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-triazole-4-sulfonyl fluoride typically involves the reaction of sulfonyl azides with alkynes in the presence of a copper catalystThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or chloroform and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-triazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The triazole ring can undergo oxidation to form triazole N-oxides or reduction to yield dihydrotriazoles.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with azides or alkynes to form new triazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for cycloaddition, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, sulfonamides, and sulfonate esters, which have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2H-1,2,3-triazole-4-sulfonyl fluoride has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2,3-triazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as 1H-1,2,3-triazole and 1,2,4-triazole, which also exhibit diverse chemical and biological activities .
Uniqueness
2H-1,2,3-triazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other triazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C2H2FN3O2S |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2H-triazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C2H2FN3O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H,4,5,6) |
InChI Key |
XWBNUYCGGQURAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)F |
Origin of Product |
United States |
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